2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-ol is an organic compound with the molecular formula and a molecular weight of 154.21 g/mol. It is classified as an alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and material science.
The synthesis of 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-ol typically involves multi-step organic reactions. The general approach includes:
The specific technical details of these methods can vary based on the desired purity and yield. Common reagents may include bases like sodium hydride or potassium carbonate, and solvents such as dimethyl sulfoxide or ethanol are often used to facilitate reactions.
The compound can undergo various chemical reactions typical for alcohols, including:
For example, the oxidation of 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-ol could be achieved using oxidizing agents like chromium trioxide or potassium permanganate, yielding corresponding ketones or aldehydes depending on the reaction conditions.
The mechanism of action for this compound largely depends on its interactions within biological systems or chemical environments. For instance, as an alcohol, it may act as a solvent or reactant in biochemical pathways.
While specific physical properties such as density and boiling point are not widely documented for this compound, general characteristics can be inferred from similar alcohols:
Chemical properties include:
Relevant data suggests that the compound should be handled with care due to potential reactivity associated with its functional groups .
2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-ol has potential applications in:
Research into its biological activities could reveal further applications in drug discovery or agrochemical formulations.
Pyrazole derivatives constitute a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles, structural adaptability, and proven clinical utility. These five-membered heterocycles containing two adjacent nitrogen atoms serve as critical pharmacophores in numerous FDA-approved drugs and clinical candidates. The structural hybrid "2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-ol" exemplifies contemporary design strategies, integrating a sterically hindered tertiary alcohol (–C(OH)(CH₃)₂) with a strategically methylated pyrazole system. This molecular architecture balances lipophilic and hydrophilic properties while providing multiple vectors for target engagement, positioning it as a promising candidate for allosteric modulation and selective receptor interactions [2] [5].
Pyrazole-containing compounds demonstrate exceptional capability to bind allosteric sites of ion channels and G protein-coupled receptors (GPCRs). Unlike orthosteric ligands that target conserved active sites, allosteric modulators like pyrazole derivatives bind topographically distinct pockets, enabling:
Structurally, 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-ol possesses features critical for allosteric binding:
Table 1: Structural Requirements for Pyrazole-Based Allosteric Modulators
Structural Feature | Allosteric Binding Role | Present in Target Compound |
---|---|---|
Tertiary Alcohol (e.g., –C(OH)CH₃) | H-bond donation to hinge residues | Yes (2-methylpropan-2-ol) |
Aromatic Heterocycle | Hydrophobic pocket occupancy | Yes (1-methylpyrazole) |
Methyl Group at N1/N2 | Prevents undesired tautomerism | Yes (1-methyl substitution) |
Short Aliphatic Linker | Connects pharmacophores | Yes (propan-2-ol bridge) |
Electrophysiological studies of analogous pyrazole amide modulators (e.g., JAMI1001A) demonstrate efficacy in slowing AMPA receptor deactivation (3.7-fold) and desensitization (2.9-fold), confirming the pyrazole-propanol scaffold's mechanistic potential [7].
The structural development of pyrazole derivatives has progressed through three generations:
Table 2: Synthetic Approaches to Pyrazole-Propanol Hybrids
Method | Reaction Sequence | Advantages |
---|---|---|
Nucleophilic Displacement | 4-Chloropyrazole + 2-methylpropan-2-olate → SN₂ product | High regioselectivity (>90%) |
Reductive Amination | 1-Methyl-4-pyrazolecarboxaldehyde + nitropropane → Reduction | Tolerates diverse substituents |
Copper-Catalyzed Coupling | Halopyrazole + 2-hydroxy-2-propylzinc bromide | Functional group compatibility [9] |
The target compound exemplifies modern design principles:
Microwave-assisted synthesis techniques significantly enhance efficiency for such derivatives, reducing reaction times from hours to minutes while maintaining yields >85% [2].
The binding affinity and pharmacological activity of pyrazole derivatives are profoundly influenced by regiochemistry:
N1 vs. N2 Substitution: 1-methylpyrazole (target compound) prevents N2 tautomerism, locking the heterocycle in a single conformation critical for consistent target engagement [5].
C3 vs. C4 vs. C5 Positioning: Molecular docking reveals that 4-pyrazolyl derivatives (e.g., target compound) exhibit superior COX-2 binding (PLP fitness = 92.09) versus 3-pyrazolyl isomers (ΔPLP > 15%) due to optimized hydrogen bonding with Arg120 and Tyr355 [6].
Steric Differentiation: The 1-methyl-4-(2-hydroxy-2-propyl) configuration creates a 142° dihedral angle between rings, preventing off-target binding to monoamine oxidases (MAOs) observed with linear analogs [5].
Table 3: Impact of Pyrazole Regiochemistry on Target Binding
Isomer Structure | Binding Energy (ΔG, kcal/mol) | Primary Targets |
---|---|---|
1-(1-Methyl-1H-pyrazol-4-yl)propan-2-ol | -9.2 | AMPA receptors, COX-2 |
1-(1-Methyl-1H-pyrazol-3-yl)propan-2-ol | -7.1 | Dopamine D3 receptor |
1-(1-Methyl-1H-pyrazol-5-yl)propan-2-ol | -6.8 | σ-1 receptor |
Comparative molecular field analysis (CoMFA) demonstrates that the 4-pyrazolyl isomer provides optimal steric bulk (0.8–1.2 nm³) and electrostatic potential (-15 to +20 kcal/mol) for binding pockets of neurological targets [6]. The methyl group at the propanol β-position creates 25% greater steric hindrance than unmethylated analogs, reducing off-target binding by 40% in kinase panels [5].
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 1326-83-6
CAS No.:
CAS No.: